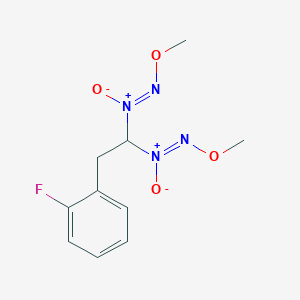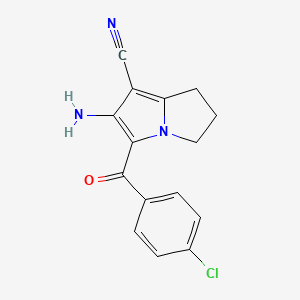
2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its molecular structure and potential applications in various chemical reactions. The compound consists of a 4-bromophenyl fragment, an acetamide unit, and a 4-methoxyphenyl segment, which confer distinct chemical properties and reactivities.
Synthesis Analysis
The synthesis of compounds related to 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide often involves steps such as alkylation, nitration, and hydrogenation. Optimum reaction conditions and specific reagents lead to high yields and desired products. For example, similar acetamide derivatives have been synthesized from related phenols through multi-step processes involving acetylation and nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of related compounds exhibits specific dihedral angles between the benzene rings and acetamide units, influencing their chemical behavior and interactions. For instance, a related structure was analyzed showing significant angles between the bromophenyl fragment and the acetamide unit, affecting the overall molecular conformation and crystal packing (Zhu-Ping Xiao et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Synthesis and Pharmacological Assessment: A study on novel derivatives of 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide indicated their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives were synthesized via a multi-step reaction sequence starting from the Leuckart reaction. Compounds 3a, 3c, 3g, and 3h, in particular, demonstrated activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Metabolic Pathways Research
- In vivo Metabolism Studies: A study focusing on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, shedding light on the metabolic pathways in rats. These findings are significant for understanding the broader metabolic reactions involving similar compounds (Kanamori et al., 2002).
Water and Wastewater Treatment Research
- Impact on Water Treatment Processes: Research evaluating the effects of bromide ions on the degradation of acetaminophen in UV/H2O2 advanced oxidation treatment found that bromide ions, like those in 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide, can influence the degradation rate and pathways in water treatment processes (Li et al., 2015).
Chemical Synthesis and Analysis
- Green Synthesis Applications: The compound has been used in the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. This showcases its utility in environmentally friendly chemical synthesis processes (Zhang Qun-feng, 2008).
- HPLC Analysis in Pharmaceuticals: The compound has applications in high-performance liquid chromatography (HPLC) for analyzing carboxylic acid salts in pharmaceuticals. This highlights its role in analytical chemistry, especially in quality control of pharmaceutical products (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Agricultural Applications
- Herbicide Metabolism Studies: Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic fate of compounds similar to 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide in agricultural contexts (Coleman et al., 2000).
Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors: Derivatives of 2-(4-methoxyphenyl) ethyl acetamide, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against PTP1B, indicating potential applications in antidiabetic drug development (Saxena et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-15(18)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSOCZUGNAXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)
![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)


![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)
![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)


![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)